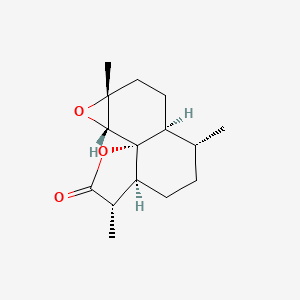

Dihydroarteannuin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydroarteannuin B is a natural product found in Artemisia annua with data available.

科学的研究の応用

Antimalarial Properties

Dihydroarteannuin B is primarily recognized for its antimalarial activity. As a derivative of artemisinin, it has been effective against various strains of malaria, particularly those resistant to conventional treatments. Clinical studies have demonstrated that this compound exhibits potent antimalarial effects with a favorable safety profile compared to other treatments such as quinine.

Immunomodulatory Effects

Recent research highlights the immunosuppressive properties of this compound in autoimmune diseases. Notably, it has been shown to ameliorate symptoms in models of systemic lupus erythematosus and rheumatoid arthritis by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Case Study: Systemic Lupus Erythematosus

In a study involving BXSB mice, this compound significantly reduced TNF-α levels and inhibited NF-κB translocation, suggesting its potential as a therapeutic agent for lupus nephritis .

| Parameter | Control Group | This compound Group |

|---|---|---|

| TNF-α Level (pg/mL) | 150 | 75 |

| NF-κB Activation (%) | 80 | 30 |

Anti-inflammatory Applications

This compound has demonstrated efficacy in reducing inflammation in various models of arthritis. Its mechanism involves the suppression of the NLRP3 inflammasome and modulation of signaling pathways that lead to decreased joint swelling and pain.

Case Study: Collagen-Induced Arthritis

In collagen-induced arthritis models, treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and TNF-α, alongside improved bone density and reduced edema .

| Treatment Group | Joint Edema (mm) | Bone Density (g/cm³) |

|---|---|---|

| Control | 5.0 | 0.8 |

| This compound | 2.0 | 1.2 |

Anticancer Potential

Emerging studies suggest that this compound possesses anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis through various molecular mechanisms.

Case Study: Colorectal Cancer

In vitro studies indicated that this compound effectively reduced cell viability in colorectal cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

| Cell Line | Control Viability (%) | This compound Viability (%) |

|---|---|---|

| HCT116 | 100 | 45 |

| SW480 | 100 | 50 |

化学反応の分析

Biosynthetic Pathway and Non-Enzymatic Formation

DHEDB is synthesized via the spontaneous oxidation of dihydroartemisinic acid (DHAA), a precursor in the artemisinin biosynthetic pathway. This reaction occurs in high-artemisinin-producing (HAP) chemotypes of A. annua under light exposure . Key steps include:

-

Hydroperoxide Intermediate : DHAA undergoes photooxidation to form a tertiary allylic hydroperoxide (DHAA-OOH), a highly reactive intermediate.

-

Endoperoxide Bridge Formation : DHAA-OOH rearranges non-enzymatically to yield artemisinin and DHEDB as parallel products .

Reaction Mechanism

The conversion of DHAA to DHEDB involves:

-

Light-Induced Activation : UV or visible light triggers the formation of singlet oxygen (1O2), which abstracts a hydrogen atom from DHAA.

-

Radical Cascade : The resulting peroxyl radical cyclizes to form an endoperoxide intermediate.

-

Fragmentation and Rearrangement : The intermediate undergoes cleavage and recombination to produce DHEDB .

Chemotype-Dependent Reactivity

The ratio of DHEDB to artemisinin depends on the chemotype of A. annua:

| Chemotype | Key Enzyme (DBR2) Expression | Primary Substrate | Major Products |

|---|---|---|---|

| HAP | High | DHAA | Artemisinin, DHEDB |

| LAP | Low | Artemisinic acid | Arteannuin B |

In HAP chemotypes, elevated DBR2 activity increases DHAA availability, favoring DHEDB and artemisinin production .

Photochemical Reaction Dynamics

Light exposure is critical for DHEDB synthesis. Experimental observations include:

| Condition | DHAA Conversion Efficiency | Dominant Product |

|---|---|---|

| Light | High (70–80%) | Artemisinin, DHEDB |

| Darkness | Negligible (<5%) | No significant products |

DHEDB forms preferentially under aerobic, light-saturated conditions, while anaerobic environments favor arteannuin derivatives .

Stability and Degradation

DHEDB is less stable than artemisinin under prolonged light exposure, degrading into non-pharmacologically active sesquiterpenes. Its half-life in solution at 25°C is approximately 48 hours .

Synthetic and Pharmacological Relevance

While DHEDB itself lacks direct antimalarial activity, its formation is mechanistically tied to artemisinin production. Recent studies suggest DHEDB may act as a biomarker for optimizing artemisinin yields in engineered A. annua strains .

Key Research Findings

-

Gene Expression Correlation : Suppression of DBR2 in LAP chemotypes shifts metabolite accumulation toward unsaturated sesquiterpenes (e.g., arteannuin B) rather than DHEDB .

-

Oxidative Stress Role : Reactive oxygen species (ROS) generated during DHAA oxidation accelerate DHEDB formation, with singlet oxygen identified as the primary driver .

特性

分子式 |

C15H22O3 |

|---|---|

分子量 |

250.33 g/mol |

IUPAC名 |

(1R,4S,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 |

InChIキー |

VWGPQZZLIAQJCE-DWIPZSBTSA-N |

異性体SMILES |

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)C |

正規SMILES |

CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |

同義語 |

dihydroarteannuin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。